molecular formula C12H6FNO3S B12599549 5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648450-73-1

5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12599549
CAS No.: 648450-73-1
M. Wt: 263.25 g/mol
InChI Key: VRUPOBLKXUKQDP-UHFFFAOYSA-N
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Description

5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones and benzofuran derivatives. This compound is of significant interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .

Preparation Methods

The synthesis of 5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between a benzofuran derivative and a thiazolidinedione in the presence of an acid catalyst. The reaction conditions often include the use of acetic acid as a protonating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione include other thiazolidinediones and benzofuran derivatives. These compounds share structural similarities but may differ in their biological activities and specific applications. For instance, other thiazolidinediones like pioglitazone are well-known for their antidiabetic properties, while benzofuran derivatives like psoralen are used in the treatment of skin diseases .

Properties

CAS No.

648450-73-1

Molecular Formula

C12H6FNO3S

Molecular Weight

263.25 g/mol

IUPAC Name

5-[(2-fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H6FNO3S/c13-10-5-7-2-1-6(3-8(7)17-10)4-9-11(15)14-12(16)18-9/h1-5H,(H,14,15,16)

InChI Key

VRUPOBLKXUKQDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(=C2)F

Origin of Product

United States

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